2,7-Phenanthrenediol, 3,4,6-trimethoxy-
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Overview
Description
2,7-Phenanthrenediol, 3,4,6-trimethoxy- is a chemical compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methoxy groups and two hydroxyl groups on the phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- typically involves the methylation of phenanthrenediol derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Phenanthrenediol, 3,4,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2,7-Phenanthrenediol, 3,4,6-trimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Phenanthrenediol, 1,5,7-trimethoxy-
- 3,4,6-Trimethoxyphenanthrene-2,7-diol
- 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol
Uniqueness
2,7-Phenanthrenediol, 3,4,6-trimethoxy- is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39499-89-3 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3,4,6-trimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C17H16O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h4-8,18-19H,1-3H3 |
InChI Key |
XGYYXBDYFNKQER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC3=CC(=C(C(=C3C2=C1)OC)OC)O)O |
Origin of Product |
United States |
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